6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by its unique fused ring structure, which includes both benzopyran and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one can be achieved through several methods. One efficient approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction typically proceeds via a one-pot, three-component reaction, which includes Michael addition and intramolecular cyclization steps . The reaction conditions often involve the use of a Wittig reagent and are carried out in the absence of a metal catalyst, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the absence of metal catalysts in the synthesis makes it suitable for large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to introduce various functional groups into the compound.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzopyranopyridines. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
6,8-Dihydroxy-5H-1
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, the compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6,8-Dihydroxy-10-methylbenzo[b][1,8]naphthyridin-5-one: This compound shares a similar fused ring structure but includes a naphthyridine moiety instead of a pyridine moiety.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound features a cyclopentane ring fused to a pyridine ring, differing from the benzopyran structure.
Uniqueness
6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific combination of benzopyran and pyridine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
85863-99-6 |
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Molecular Formula |
C12H7NO4 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
6,8-dihydroxychromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H7NO4/c14-6-4-8(15)10-9(5-6)17-12-7(11(10)16)2-1-3-13-12/h1-5,14-15H |
InChI Key |
XKLBJUXDKRKZET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=CC(=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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